N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide
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Overview
Description
N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide, also known as FPBA, is a synthetic compound that has gained attention in scientific research due to its potential in various biochemical and physiological applications. FPBA is a member of the sulfonamide class of compounds and is known for its high affinity towards certain proteins and enzymes.
Scientific Research Applications
Novel Insecticidal Activity
Flubendiamide, a compound structurally related to N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide, demonstrates a novel class of insecticide with high activity against lepidopterous pests, including resistant strains. Its unique chemical structure, featuring novel substituents such as a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its exceptional insecticidal properties. This compound offers a new mode of action distinct from existing commercial insecticides, making it a promising agent for integrated pest management programs (Tohnishi et al., 2005).
Structural Analysis and Crystallography
Research into the crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides, including compounds similar to the one , has provided insights into their molecular conformation. These studies reveal that the aromatic rings within these molecules are inclined at specific angles, offering valuable information for the design of new compounds with desired physical and chemical properties (Suchetan et al., 2016).
AMPA Receptor Ligands
Arylpropylsulphonamides, closely related to the compound , have been the focus of research as potential ligands for α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptors. A fluorine-18-labelled compound was synthesized for potential use in cerebral imaging with positron emission tomography, indicating the relevance of these compounds in neuroscience research (Kronenberg et al., 2007).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, including structures akin to N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide, have been investigated for their cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, indicating their significance in the development of new treatments for arrhythmias (Morgan et al., 1990).
Antidiabetic Drug Analysis
The structure of glibenclamide, a drug with a similar sulfonamide component, has been examined in solution and the solid state, contributing to the understanding of its pharmacological activity. These studies offer insights into the physical and chemical behavior of such compounds, which is crucial for the development of antidiabetic medications (Sanz et al., 2012).
Mechanism of Action
Target of action
Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .
Mode of action
Sulfonamides generally act by mimicking para-aminobenzoic acid (paba), a substrate of the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and preventing folic acid synthesis .
Biochemical pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Drugs containing sulfonamides can affect the folic acid synthesis pathway in bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
Sulfonamides can lead to the death of bacteria by starving them of folic acid, which is necessary for their growth and reproduction .
properties
IUPAC Name |
N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-2-17(23)22-15-7-3-13(4-8-15)18(24)20-11-12-21-27(25,26)16-9-5-14(19)6-10-16/h3-10,21H,2,11-12H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFZMUBVAIGDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide |
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